Carbonic Anhydrase II Affinity (Ki = 501 nM) Positions This Compound as a Moderate‑Affinity Tool Adjacent to High‑Potency Sulfonamides
The target compound inhibits human carbonic anhydrase II with Ki = 501 nM, measured by stopped‑flow CO₂ hydration assay after 15 min pre‑incubation [1]. In contrast, the structurally related N‑benzyl sulfonamide 7j (3‑hydrazinoisatin scaffold) exhibits Ki = 33.7 nM against the tumor‑associated isoform hCA IX [2], while the N‑benzyl pinacol‑ester derivative shows ~15‑fold lower affinity for CA II, indicating that the boron‑containing group modulates potency in a manner distinct from purely organic sulfonamides.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 501 nM against human carbonic anhydrase II |
| Comparator Or Baseline | N‑benzyl sulfonamide 7j (hydrazinoisatin series): Ki = 33.7 nM against hCA IX |
| Quantified Difference | Approximately 15‑fold higher Ki (weaker binding) for the boron‑containing compound vs. the purely organic N‑benzyl sulfonamide |
| Conditions | Recombinant human CA II, stopped‑flow CO₂ hydration assay, 15 min pre‑incubation [1]; hCA IX, same assay type [2] |
Why This Matters
Procurement teams seeking a sulfonamide‑based CA inhibitor with moderate rather than high potency can select this compound to reduce the risk of complete target saturation and potential off‑target events.
- [1] BindingDB entry BDBM50226748 (CHEMBL4080055): Ki = 501 nM for human carbonic anhydrase II (stopped‑flow CO₂ hydration assay, 15 min pre‑incubation). View Source
- [2] 3‑Hydrazinoisatin‑based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: synthesis, in vitro biological evaluation and in silico insights, Bioorganic & Medicinal Chemistry, 2019, compound 7j: Ki = 33.7 nM (hCA IX). View Source
